Ido1-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

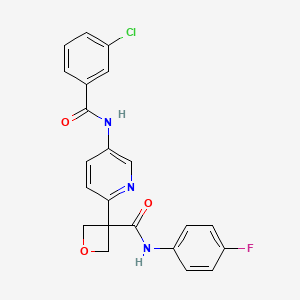

Molecular Formula |

C22H17ClFN3O3 |

|---|---|

Molecular Weight |

425.8 g/mol |

IUPAC Name |

3-[5-[(3-chlorobenzoyl)amino]-2-pyridinyl]-N-(4-fluorophenyl)oxetane-3-carboxamide |

InChI |

InChI=1S/C22H17ClFN3O3/c23-15-3-1-2-14(10-15)20(28)26-18-8-9-19(25-11-18)22(12-30-13-22)21(29)27-17-6-4-16(24)5-7-17/h1-11H,12-13H2,(H,26,28)(H,27,29) |

InChI Key |

WDEBRZXZAXYXPK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Ido1-IN-11: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that plays a pivotal role in tumor immune evasion. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment. Ido1-IN-11 has emerged as a potent inhibitor of this enzyme. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the broader signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals working on novel cancer immunotherapies targeting the IDO1 pathway. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this guide leverages known quantitative data and extrapolates from the well-characterized mechanisms of other potent IDO1 inhibitors to provide a thorough understanding of its therapeutic potential.

Introduction to IDO1 and its Role in Cancer Immunology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that initiates the kynurenine pathway of tryptophan metabolism.[1][2] In normal physiological conditions, IDO1 is involved in maternal tolerance to the fetus and regulation of immune responses.[3][4] However, in the context of cancer, tumor cells and surrounding stromal cells often overexpress IDO1.[5] This overexpression is frequently induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which is released by activated T cells.[4]

The enzymatic activity of IDO1 has profound immunosuppressive effects through two primary mechanisms:

-

Tryptophan Depletion: The rapid catabolism of the essential amino acid tryptophan by IDO1 in the tumor microenvironment starves infiltrating immune cells, particularly T lymphocytes. This nutrient deprivation leads to T-cell anergy, apoptosis, and reduced proliferative capacity.[6]

-

Kynurenine Accumulation: The enzymatic product of IDO1, kynurenine, and its downstream metabolites are not inert byproducts. They actively suppress effector T-cell function and promote the differentiation and activation of regulatory T cells (Tregs), further contributing to an immunosuppressive milieu.[3]

This dual mechanism allows tumors to evade immune surveillance and destruction, making IDO1 an attractive target for cancer immunotherapy.[7][8]

This compound: A Potent IDO1 Inhibitor

This compound is a small molecule inhibitor of the IDO1 enzyme. While detailed information regarding its discovery and development is limited in publicly accessible scientific literature, its high potency is evident from available biochemical data.

Quantitative Data

The primary publicly available quantitative metric for this compound is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) | Data Source |

| This compound | IDO1 | 0.6 | MedChemExpress |

Mechanism of Action

The mechanism of action of this compound, as a potent IDO1 inhibitor, can be understood through its direct interaction with the IDO1 enzyme and the subsequent downstream immunological consequences.

Direct Enzymatic Inhibition

This compound directly binds to the IDO1 enzyme, inhibiting its catalytic activity. This prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[1] The high potency, as indicated by its sub-nanomolar IC50 value, suggests a strong binding affinity to the enzyme's active site.

Reversal of the Immunosuppressive Tumor Microenvironment

By inhibiting IDO1, this compound is expected to reverse the two key immunosuppressive mechanisms orchestrated by the enzyme:

-

Restoration of Tryptophan Levels: Inhibition of IDO1 activity prevents the depletion of tryptophan in the tumor microenvironment. This restoration of tryptophan levels allows for the normal proliferation and activation of effector T cells, enabling them to mount an effective anti-tumor response.

-

Reduction of Kynurenine Production: By blocking the catalytic function of IDO1, this compound reduces the production of the immunosuppressive metabolite kynurenine. This alleviates the direct suppressive effects of kynurenine on effector T cells and reduces the recruitment and activation of regulatory T cells.

The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby "reawakening" the host's immune system to recognize and attack cancer cells.

Signaling Pathways

The inhibition of IDO1 by this compound impacts several downstream signaling pathways that are crucial for immune cell function.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, this section outlines standard methodologies used to characterize potent IDO1 inhibitors. These protocols provide a framework for how the inhibitory activity and cellular effects of compounds like this compound are typically assessed.

In Vitro IDO1 Enzyme Inhibition Assay (Generic Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

Add varying concentrations of the test inhibitor (e.g., this compound) to the wells.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Activity Assay (Generic Protocol)

This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and target engagement.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)

-

Recombinant human interferon-gamma (IFN-γ)

-

Cell culture medium

-

Reagents for kynurenine detection (as in the in vitro assay)

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

-

Add varying concentrations of the test inhibitor to the cells.

-

Incubate for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method described above.

-

Determine the cellular IC50 value.

Conclusion and Future Directions

This compound is a highly potent inhibitor of the immunosuppressive enzyme IDO1. Its mechanism of action is centered on the direct inhibition of IDO1's catalytic activity, leading to the restoration of tryptophan levels and the reduction of immunosuppressive kynurenine in the tumor microenvironment. This, in turn, is expected to unleash an effective anti-tumor immune response.

While the publicly available data on this compound is currently limited, its sub-nanomolar IC50 value places it among the most potent IDO1 inhibitors discovered. Further preclinical studies are necessary to fully elucidate its therapeutic potential. Key future research directions should include:

-

Determination of Ki and binding kinetics: To fully understand its interaction with the IDO1 enzyme.

-

In vivo efficacy studies: To assess its anti-tumor activity in relevant syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1/PD-L1).

-

Pharmacokinetic and pharmacodynamic studies: To establish its drug-like properties and to correlate drug exposure with target engagement and anti-tumor effects in vivo.

-

Selectivity profiling: To determine its specificity for IDO1 over other related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).

The development of potent and selective IDO1 inhibitors like this compound holds significant promise for the future of cancer immunotherapy. A deeper understanding of its biological activities will be crucial for its successful translation into clinical applications.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. An updated patent review of IDO1 inhibitors for cancer (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ido1-IN-11: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the production of downstream catabolites, such as kynurenine, which actively suppress T-cell function and promote the generation of regulatory T-cells.[1] Upregulation of IDO1 has been observed in numerous pathological conditions, including cancer, chronic infections, and autoimmune diseases, where it contributes to immune evasion and disease progression. Consequently, the development of potent and selective IDO1 inhibitors has become a significant focus in modern drug discovery, particularly in the field of immuno-oncology.

This technical guide provides a comprehensive overview of a potent IDO1 inhibitor, Ido1-IN-11, covering its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and biological evaluation. Additionally, it delves into the intricacies of the IDO1 signaling pathway and the mechanism of action of this inhibitor.

This compound: Chemical Structure and Properties

This compound is a highly potent, small molecule inhibitor of the IDO1 enzyme.[2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(5-(3-chlorobenzamido)pyridin-2-yl)-N-(4-fluorophenyl)-3-(oxetan-3-yl)propanamide | [4] |

| CAS Number | 2306411-34-5 | [3][4] |

| Molecular Formula | C22H17ClFN3O3 | [3] |

| Molecular Weight | 425.84 g/mol | [3] |

| SMILES | O=C(C1=CC(Cl)=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C(N(C3=CC=C(C=C3)F)C)=O)C4COC4)N | [5] |

| IC50 (HeLa cells) | 0.6 nM | [2][3] |

| Appearance | Solid (No further data available) | [4] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and biological evaluation of this compound, as referenced from the primary literature.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the publication by White C, et al. in ACS Medicinal Chemistry Letters. While the specific document was not directly accessible in the search, a representative multi-step synthesis for a structurally related pyridyl oxetane core compound is described, which would be analogous to the synthesis of this compound. The general approach involves the formation of a key pyridyl oxetane intermediate followed by amide coupling reactions to introduce the chloro- and fluoro-substituted phenyl rings. Researchers should refer to the supporting information of the cited article for the precise reagents, reaction conditions, and purification methods.[2][6]

Biological Evaluation: HeLa Cell-Based IDO1 Activity Assay (IC50 Determination)

The inhibitory potency of this compound was determined using a HeLa cell-based assay that measures the production of N-formylkynurenine, the direct product of IDO1-mediated tryptophan oxidation.[2] The general protocol for such an assay is as follows:

-

Cell Culture and IDO1 Induction: Human HeLa cells are cultured in a suitable medium. To induce the expression of the IDO1 enzyme, the cells are stimulated with interferon-gamma (IFN-γ) for a specified period (e.g., 48 hours).[5]

-

Compound Incubation: The IFN-γ-stimulated HeLa cells are then treated with varying concentrations of the test compound (this compound) and a known concentration of L-tryptophan, the substrate for IDO1.

-

Quantification of Kynurenine: After a defined incubation period, the cell culture supernatant is collected. The amount of N-formylkynurenine produced is quantified. This is often achieved by chemical hydrolysis of N-formylkynurenine to kynurenine, followed by a colorimetric detection method using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow adduct with kynurenine that can be measured spectrophotometrically.[7] Alternatively, more sensitive methods like LC-MS/MS can be employed for quantification.[8]

-

IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in kynurenine production compared to the vehicle-treated control is determined and reported as the IC50 value.

Signaling Pathways and Mechanism of Action

The IDO1 Signaling Pathway

The IDO1 signaling pathway is a key metabolic route that modulates immune responses. The pathway is initiated by the expression of the IDO1 enzyme, which is primarily induced by pro-inflammatory cytokines, most notably IFN-γ. Once expressed, IDO1 catalyzes the oxidative cleavage of the indole ring of L-tryptophan to produce N-formylkynurenine. This initial product is then rapidly converted to kynurenine.

The immunosuppressive effects of this pathway are twofold:

-

Tryptophan Depletion: The rapid consumption of tryptophan in the local microenvironment leads to the starvation of immune cells, particularly T-cells, which are highly dependent on this essential amino acid for their proliferation and effector functions. This results in a state of anergy or apoptosis in T-cells.[1]

-

Kynurenine-Mediated Signaling: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule. Kynurenine can activate the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor expressed in various immune cells. AHR activation leads to the differentiation of naive T-cells into immunosuppressive regulatory T-cells (Tregs) and inhibits the activity of natural killer (NK) cells and effector T-cells.

The following diagram illustrates the core IDO1 signaling pathway:

Caption: The IDO1 signaling pathway leading to immunosuppression.

Mechanism of Action of this compound

This compound is classified as a heme-displacing IDO1 inhibitor.[2][6] Unlike competitive inhibitors that bind to the active site of the holoenzyme (heme-bound), heme-displacing inhibitors bind to the apoenzyme (heme-free) form of IDO1. This binding prevents the incorporation of the essential heme cofactor, thereby rendering the enzyme catalytically inactive. This mechanism of action can lead to a more profound and sustained inhibition of IDO1 activity.

The following diagram illustrates a hypothetical experimental workflow for evaluating the efficacy of this compound.

Caption: A representative experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a highly potent inhibitor of the IDO1 enzyme, demonstrating significant potential as a research tool and a lead compound for the development of novel immunotherapies. Its heme-displacing mechanism of action offers a promising strategy for achieving robust and sustained inhibition of the immunosuppressive kynurenine pathway. This technical guide provides a foundational understanding of the chemical and biological properties of this compound, which will be valuable for researchers in the fields of oncology, immunology, and medicinal chemistry. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

- 1. Indoleamine Dioxygenase and Tryptophan Dioxygenase Activities are regulated through GAPDH- and Hsp90-dependent Control of their Heme Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00209G [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Kynurenine importation by SLC7A11 propagates anti-ferroptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

Understanding IDO1's Function in Immune Suppression: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in immunology, recognized for its potent ability to suppress immune responses. By catabolizing the essential amino acid L-tryptophan, IDO1 creates a microenvironment that is hostile to effector immune cells and conducive to immune tolerance. This technical guide provides a comprehensive overview of the core mechanisms of IDO1-mediated immune suppression, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of its function.

Core Mechanisms of IDO1-Mediated Immune Suppression

IDO1 exerts its immunomodulatory effects through two primary, interconnected mechanisms: the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites.[1]

-

Tryptophan Depletion and GCN2 Kinase Activation: T lymphocytes are highly dependent on a steady supply of tryptophan for their proliferation and function.[2] IDO1, by initiating the kynurenine pathway, locally depletes tryptophan.[1] This amino acid starvation is sensed within T cells by the General Control Nonderepressible 2 (GCN2) kinase . The accumulation of uncharged tRNA due to the lack of tryptophan activates GCN2, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3] This phosphorylation event leads to a global shutdown of protein synthesis, resulting in T cell anergy (a state of unresponsiveness) and cell cycle arrest.[2][3]

-

Kynurenine Metabolites and Aryl Hydrocarbon Receptor (AhR) Signaling: The enzymatic breakdown of tryptophan by IDO1 produces a series of metabolites known as kynurenines.[3] The primary product, L-kynurenine, and its derivatives have direct immunosuppressive effects. They can induce apoptosis in activated T cells and natural killer (NK) cells.[4] Furthermore, kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[5] The binding of kynurenine to AhR in naïve CD4+ T cells promotes their differentiation into Foxp3+ regulatory T cells (Tregs), which are potent suppressors of immune responses.[6] In antigen-presenting cells like dendritic cells, AhR activation by kynurenine can foster a tolerogenic phenotype, further dampening anti-tumor immunity.[7]

Impact on Various Immune Cells

The immunosuppressive actions of IDO1 extend to a variety of immune cell types, creating a complex network of immune tolerance.

-

T Cells: The dual assault of tryptophan starvation and kynurenine production leads to T cell anergy, apoptosis, and the expansion of the Treg population, effectively neutralizing the adaptive immune response.[2][6]

-

Dendritic Cells (DCs): IDO1 is expressed by several DC subsets, including plasmacytoid DCs (pDCs) and mature myeloid DCs.[8] This expression is crucial for conferring a tolerogenic phenotype, rendering them inefficient at stimulating effector T cell responses and instead promoting immune tolerance.[8]

-

Macrophages: IDO1 expression is also found in macrophages and can influence their functional polarization. Evidence suggests a correlation between IDO1 activity and the promotion of an M2-like macrophage phenotype, which is characterized by anti-inflammatory and pro-tumoral functions.[9]

-

Natural Killer (NK) Cells: Kynurenine can directly impair the cytotoxic function of NK cells by downregulating the expression of their activating receptors.

Quantitative Data on IDO1 Function

The following tables summarize key quantitative data related to IDO1's enzymatic activity and its impact on the immune system.

Table 1: Kinetic Parameters of Human IDO1

| Parameter | Value |

| Km for L-Tryptophan | 20.90 ± 3.95 µM[10] |

| kcat | 36.5 min-1[11] |

Table 2: Tryptophan and Kynurenine Concentrations in Biological Samples

| Sample Type | Tryptophan (µM) | Kynurenine (µM) | Kyn/Trp Ratio | Context |

| Healthy Control Plasma | - | - | Lower | Glioma Study[12] |

| Glioma Patient Plasma | - | - | Higher | Glioma Study[12] |

| Healthy Control Serum | 65.09 ± 43.48 | 3.98 ± 2.44 | - | NSCLC Study[13] |

| NSCLC Patient Serum | - | - | Higher in Squamous Cell Carcinoma | NSCLC Study[13] |

| Macrophage Culture Supernatant | 42.6 ± 2.0 | 0.73 ± 0.06 | 0.017 | In vitro[8] |

Table 3: IDO1-Mediated Inhibition of T Cell Proliferation

| Effector Cells | Suppressor Cells/Condition | Inhibition (%) | Assay Method |

| Allogeneic T Cells | IDO1-expressing Dendritic Cells | Complete | [3H]Thymidine incorporation[2] |

| CD3-stimulated T Cells | L-Kynurenine (553 µM) | 50 | [3H]Thymidine incorporation[2] |

| T Cells in co-culture | IDO-expressing HeLa cells + INCB024360 (1 µM) | ~80% reversal of suppression | BrdU incorporation[14] |

| CD4+ and CD8+ TEM cells | IFN-γ-activated pericytes (IDO1 knockdown) | Largely reversed | CFSE dye dilution |

Detailed Experimental Protocols

IDO1 Enzyme Activity Assay (Colorimetric)

This protocol, adapted from established methods, measures IDO1 activity by quantifying kynurenine production.[4][10]

Materials:

-

Assay Buffer: 50 mM Potassium phosphate buffer (pH 6.5)

-

Reaction Mixture: Assay buffer containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

-

Substrate Solution: 400 µM L-tryptophan in assay buffer.

-

Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).

-

Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.

-

Sample: Purified recombinant IDO1 or cell/tissue lysate.

Procedure:

-

In a microplate, combine the sample with the reaction mixture.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding the stop solution.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 480 nm.

-

Calculate kynurenine concentration based on a standard curve.

Quantification of Tryptophan and Kynurenine by HPLC

This protocol outlines a general method for the simultaneous measurement of tryptophan and kynurenine.[1][8]

Materials:

-

HPLC system with a C18 reverse-phase column and a UV or diode array detector.

-

Mobile Phase: 15 mM potassium phosphate (pH 6.4) containing 2.7% (v/v) acetonitrile.

-

Protein Precipitation Reagent: 10% (w/v) Trichloroacetic acid (TCA).

-

Standards: L-tryptophan and L-kynurenine of known concentrations.

Procedure:

-

Sample Preparation: For plasma, serum, or cell culture supernatants, add an equal volume of cold 10% TCA to precipitate proteins. Vortex and centrifuge at >10,000 x g for 10 minutes.

-

Chromatography: Inject the supernatant onto the C18 column. Elute with the mobile phase at a flow rate of 0.8-1.0 mL/min.

-

Detection: Monitor the eluate at 280 nm for tryptophan and 360 nm for kynurenine.

-

Quantification: Determine the concentrations by comparing the peak areas of the samples to those of the standards.

T Cell Proliferation Assay using CFSE Dye Dilution

This flow cytometry-based assay is a standard method to assess the anti-proliferative effect of IDO1.

Materials:

-

Responder T cells (e.g., human PBMCs or murine splenocytes).

-

IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells or a stable cell line).

-

CFSE (Carboxyfluorescein succinimidyl ester).

-

T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or allogeneic stimulator cells).

-

Complete culture medium.

-

Flow cytometer.

Procedure:

-

T Cell Labeling: Resuspend T cells in PBS and incubate with 1-5 µM CFSE for 15 minutes at 37°C. Quench the reaction with cold complete medium and wash the cells.

-

Co-culture Setup: Co-culture the CFSE-labeled T cells with the IDO1-expressing cells at a suitable ratio (e.g., 10:1). Include appropriate controls (T cells alone, T cells with stimulus, T cells with non-IDO1-expressing cells).

-

Activation and Incubation: Add the T cell activation stimuli and incubate the co-culture for 3-5 days.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

Visualizations of IDO1 Function and Analysis

References

- 1. tandfonline.com [tandfonline.com]

- 2. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Analysis of Tryptophan and Its Main Metabolite Kynurenine and the Risk of Multiple Cancers Based on the Bidirectional Mendelian Randomization Analysis [frontiersin.org]

- 5. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Characterizing the distributions of IDO-1 expressing macrophages/microglia in human and murine brains and evaluating the immunological and physiological roles of IDO-1 in RAW264.7/BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The stress kinase GCN2 does not mediate suppression of antitumor T cell responses by tryptophan catabolism in experimental melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Prospective Study of Pre-diagnostic Circulating Tryptophan and Kynurenine, and the Kynurenine/Tryptophan Ratio and Risk of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Target Specificity and Selectivity of a Representative IDO1 Inhibitor: Epacadostat (INCB024360)

Disclaimer: Information regarding a specific molecule designated "Ido1-IN-11" is not available in the public domain. This guide therefore focuses on Epacadostat (INCB024360) , a well-characterized, potent, and highly selective clinical-stage inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), to serve as a representative technical overview for researchers, scientists, and drug development professionals.

Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, IDO1 has emerged as a critical mediator of tumor-induced immunosuppression. Its upregulation within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This metabolic shift impairs the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.[3][4] Consequently, the development of selective IDO1 inhibitors, such as Epacadostat, has been a significant focus in immuno-oncology research.[5]

This document provides an in-depth guide to the target specificity and selectivity of Epacadostat, including quantitative data from key assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Potency and Selectivity of Epacadostat

The inhibitory activity and selectivity of Epacadostat have been rigorously characterized through a variety of biochemical and cellular assays. The data consistently demonstrate its high potency against IDO1 and remarkable selectivity over other related enzymes.

Table 1: Inhibitory Potency of Epacadostat against IDO1

| Assay Type | System | Species | IC50 Value | Reference(s) |

| Enzymatic Assay | Recombinant IDO1 | Human | ~71.8 nM | [3][4][6] |

| Cellular Assay | IDO1-transfected HEK293 cells | Human | ~10 nM | [3][4][7][8] |

| Cellular Assay | IDO1-transfected HEK293 cells | Mouse | ~52.4 nM | [7][8] |

| Cellular Assay | HeLa cancer cell line | Human | 7.4 nM | [9] |

| Cellular Assay | SKOV-3 cancer cell line | Human | ~15.3 - 17.6 nM | [10][11] |

| Whole Blood Assay | IFN-γ stimulated | Human | 125 nM | [9] |

Table 2: Selectivity Profile of Epacadostat

| Target Enzyme | Assay Type | Selectivity vs. IDO1 | Comments | Reference(s) |

| IDO2 | Cellular & Biochemical | >1,000-fold | Demonstrates little to no activity. | [3][4][9] |

| TDO | Cellular & Biochemical | >1,000-fold | Demonstrates little to no activity. | [3][4][9] |

| Cytochrome P450s | Biochemical Panel | - | Inhibits various CYP enzymes with only micromolar activity. | [12] |

| General Receptors/Enzymes | CEREP Panel | - | Profiled as "clean" against a panel of over 50 off-targets. | [9] |

Note: In certain biochemical assays, the selectivity of Epacadostat for IDO1 over TDO was less pronounced. However, in cell-based assays using overexpressing cell lines, a selectivity of approximately 2000-fold was observed, which is considered more physiologically relevant.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for key assays used in the characterization of Epacadostat.

Recombinant IDO1 Enzymatic Assay

This assay directly measures the inhibition of the catalytic activity of purified IDO1 enzyme.

Objective: To determine the IC50 value of a test compound against recombinant IDO1 enzyme by measuring the formation of N'-formylkynurenine.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid (Ascorbate)

-

Catalase

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Test compound (e.g., Epacadostat) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 321 nm

Methodology:

-

Prepare Reagent Mix: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[13]

-

Compound Dilution: Prepare a serial dilution of Epacadostat in DMSO. Further dilute into the reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

Assay Plate Setup:

-

Add 50 µL of the reaction buffer to each well.

-

Add 25 µL of the diluted Epacadostat or vehicle control (DMSO in buffer) to the appropriate wells.

-

Add 25 µL of 20 nM recombinant IDO1 enzyme solution to all wells except the 'no enzyme' control.

-

-

Initiate Reaction: Start the enzymatic reaction by adding 100 µL of 2 mM D-Tryptophan solution to each well.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 321 nm at room temperature.[13] The rate of N'-formylkynurenine formation is proportional to the absorbance change.

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Normalize the rates relative to the vehicle control (100% activity) and 'no enzyme' control (0% activity).

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Kynurenine Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, accounting for cell permeability and intracellular target engagement.

Objective: To determine the cellular IC50 of a test compound in a human cancer cell line endogenously expressing IDO1.

Materials:

-

SKOV-3 ovarian cancer cell line (or other suitable cell line, e.g., HeLa).[10]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human Interferon-gamma (IFN-γ).[10]

-

Test compound (Epacadostat).

-

Reagents for kynurenine detection (e.g., using HPLC-MS/MS or a colorimetric method with p-dimethylaminobenzaldehyde).

-

96-well cell culture plates.

Methodology:

-

Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.[10] Include control wells without IFN-γ to measure baseline kynurenine levels.

-

Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing a serial dilution of Epacadostat. Include vehicle-treated wells as a positive control (100% IDO1 activity).

-

Incubation: Incubate the cells with the compound for 24 to 72 hours.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Kynurenine Measurement: Quantify the concentration of kynurenine in the supernatant.

-

Data Analysis:

-

Subtract the background kynurenine level (from non-IFN-γ-stimulated cells) from all values.

-

Normalize the kynurenine concentrations relative to the vehicle-treated, IFN-γ-stimulated control.

-

Plot the normalized kynurenine level against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

-

Mandatory Visualizations

IDO1 Signaling Pathway and Inhibition

The primary mechanism of IDO1-mediated immunosuppression involves the depletion of tryptophan and the production of kynurenine, which collectively impair T-cell function through distinct signaling cascades.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 4. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 9. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

Probing the Potency of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology. As a key enzyme in the kynurenine pathway, IDO1-mediated tryptophan catabolism plays a significant role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[1][2] Consequently, the development of potent and selective IDO1 inhibitors is a major focus of modern drug discovery. This guide provides an in-depth look at the inhibitory activity and binding characteristics of several notable IDO1 inhibitors, alongside the experimental methodologies used for their evaluation.

Quantitative Analysis of IDO1 Inhibitor Potency

The efficacy of IDO1 inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of IDO1 by 50%, while the Kd value reflects the equilibrium dissociation constant, a measure of the inhibitor's binding affinity to the enzyme. A lower value for both parameters generally indicates a more potent inhibitor.

Below is a summary of reported IC50 and binding affinity values for a selection of IDO1 inhibitors. It is important to note that direct comparisons should be made with caution, as values can vary depending on the specific assay conditions.

| Inhibitor | Enzymatic IC50 | Cellular IC50 | Binding Affinity (Kd) | Assay Method | Reference |

| Epacadostat (INCB024360) | 73 nM | 7.4 nM (HeLa cells) | 30.9 ± 2.7 µM (ferric IDO1) | HeLa cell-based assay, Microscale Thermophoresis | [3][4] |

| BMS-986205 | Not explicitly stated | ~9.5 nM (SKOV-3 cells) | Not explicitly stated | Cell-based kynurenine assay | [5] |

| PF-06840003 | 0.41 µM (racemate), 0.2 µM (R-enantiomer) | Not explicitly stated | Not explicitly stated | High-throughput mass spectrometry assay | [3] |

| Tryptamine | Ki = 156 µM (noncompetitive) | Not explicitly stated | Not explicitly stated | Enzymatic assay | [3] |

| Compound 11 (imidazoleisoindole analog) | Not explicitly stated | Not explicitly stated | 3.30 ± 0.41 µM | Microscale Thermophoresis | [4] |

Experimental Protocols

The determination of IC50 and binding affinity values relies on robust and reproducible experimental protocols. The following sections detail the general methodologies employed in the characterization of IDO1 inhibitors.

IDO1 Enzymatic Activity Assay (IC50 Determination)

A common method to determine the enzymatic IC50 of an IDO1 inhibitor involves measuring the production of N-formylkynurenine, the direct product of tryptophan oxidation by IDO1.

General Workflow:

Detailed Steps:

-

Reaction Mixture Preparation : A reaction mixture is prepared containing potassium phosphate buffer (pH ~6.5), a reducing agent such as ascorbic acid, a cofactor like methylene blue, and catalase.[6]

-

Inhibitor Addition : The IDO1 inhibitor being tested is added to the reaction mixture at various concentrations.

-

Enzyme Addition : Recombinant human IDO1 enzyme is added to the mixture.

-

Initiation of Reaction : The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.

-

Incubation : The reaction is allowed to proceed at 37°C for a defined period (e.g., 10-60 minutes).

-

Termination of Reaction : The reaction is stopped, often by the addition of trichloroacetic acid.

-

Detection of Product : The product, N-formylkynurenine, is often hydrolyzed to kynurenine. The concentration of kynurenine is then determined, frequently by a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB), and the absorbance is measured.[6]

-

Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based IDO1 Activity Assay (Cellular IC50 Determination)

Cell-based assays are crucial for evaluating inhibitor potency in a more physiologically relevant context. These assays typically use a human cancer cell line that expresses IDO1, such as SK-OV-3 or HeLa cells.

General Workflow:

Detailed Steps:

-

Cell Culture and IDO1 Induction : Human cancer cells (e.g., HeLa or SK-OV-3) are cultured. IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ).[7]

-

Inhibitor Treatment : The cells are then treated with the IDO1 inhibitor at a range of concentrations.

-

Incubation : The cells are incubated for a period of 24 to 72 hours to allow for tryptophan metabolism.

-

Sample Collection : The cell culture supernatant is collected.

-

Kynurenine Quantification : The concentration of kynurenine in the supernatant is measured. While colorimetric methods can be used, more sensitive and specific techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often preferred for their accuracy.[7]

-

Data Analysis : The cellular IC50 value is determined by plotting the kynurenine concentration against the inhibitor concentration and fitting the data to a dose-response curve.

Binding Affinity Determination (Kd)

Microscale Thermophoresis (MST) is a powerful technique to quantify the binding affinity between an inhibitor and its target protein in solution.

General Workflow:

Detailed Steps:

-

Protein Labeling : The target protein, recombinant human IDO1, is labeled with a fluorescent dye.

-

Serial Dilution : A serial dilution of the unlabeled inhibitor is prepared.

-

Binding Reaction : The fluorescently labeled IDO1 is mixed with the different concentrations of the inhibitor and incubated to allow binding to reach equilibrium.

-

MST Measurement : The samples are loaded into capillaries, and an MST instrument is used to measure the movement of the fluorescently labeled protein along a microscopic temperature gradient. The binding of the inhibitor to the protein alters its size, charge, or solvation shell, which in turn changes its thermophoretic movement.

-

Data Analysis : The change in the normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is then calculated by fitting this data to a binding curve.[4]

IDO1 Signaling Pathway

IDO1 exerts its immunosuppressive effects through the depletion of tryptophan and the production of kynurenine and its downstream metabolites. These metabolites can act as signaling molecules, for instance, by activating the aryl hydrocarbon receptor (AhR).[8][9]

The catabolism of the essential amino acid L-tryptophan by IDO1 leads to two primary immunosuppressive mechanisms:

-

Tryptophan Depletion : The reduction in local tryptophan concentrations activates the GCN2 stress-response pathway in T cells, leading to cell cycle arrest and anergy.[8][10] It also inhibits the mTOR signaling pathway, which is crucial for T cell proliferation and function.[10]

-

Kynurenine Production : Kynurenine and its downstream metabolites can act as ligands for the aryl hydrocarbon receptor (AhR) on T cells.[8][9] Activation of AhR can promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells, further contributing to the immunosuppressive environment.[8]

By inhibiting IDO1, the aim is to reverse these immunosuppressive effects, thereby restoring anti-tumor immunity. The continued development and characterization of novel IDO1 inhibitors remain a promising strategy in cancer immunotherapy.

References

- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]

- 9. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Ido1-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ido1-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented is synthesized from the primary scientific literature to support ongoing research and development efforts in the field of cancer immunotherapy.

Core Concepts: The IDO1 Pathway and this compound

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumor cells. It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, primarily kynurenine. These changes suppress the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), ultimately allowing cancer cells to escape immune surveillance.

This compound (also referred to as compound 13 in its primary publication) is a novel, potent, heme-displacing inhibitor of IDO1. Its development was guided by a strategy to improve upon earlier compounds with suboptimal pharmacokinetic profiles, focusing on the strategic incorporation of polarity to enhance solubility and reduce metabolic clearance.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of the IDO1 enzyme. This inhibition restores local tryptophan levels and reduces the production of kynurenine, thereby alleviating the immunosuppressive tumor microenvironment.

In Vitro Potency

This compound has demonstrated high potency in both biochemical and cell-based assays.

| Assay Type | Target | Parameter | Value | Reference |

| Biochemical Assay | Recombinant Human IDO1 | IC50 | 0.6 nM | [1] |

| Cell-Based Assay | IFN-γ stimulated HeLa cells | IC50 | 3.2 nM | [1] |

| Whole Blood Assay | Human Whole Blood | IC50 | 230 nM | [2] |

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been evaluated in preclinical species, demonstrating properties suitable for further development. The strategic design of the molecule led to significant improvements in metabolic stability and oral bioavailability compared to earlier analogs.

In Vivo Pharmacokinetic Parameters

Pharmacokinetic studies in rats and dogs have shown that this compound possesses favorable properties, including low clearance and a moderate half-life, leading to a low predicted human dose.

| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Predicted Human Dose | Reference |

| Rat | 1 (IV), 3 (PO) | IV, PO | 12 | 2.0 | 2.5 | 86 | 21 mg QD | [2] |

| Dog | 0.5 (IV), 1 (PO) | IV, PO | 2.5 | 1.8 | 9.0 | 79 | 12 mg QD | [2] |

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability; QD: Once daily

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Recombinant Human IDO1 (hrIDO1) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified IDO1.

-

Protein Preparation : Recombinant human IDO1 protein was expressed and purified. The protein preparation was found to have approximately 80-90% heme incorporation.

-

Assay Components : The reaction mixture contained hrIDO1, L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase in a potassium phosphate buffer (pH 6.5).

-

Incubation : The inhibitor (this compound) at various concentrations was pre-incubated with the enzyme. The reaction was initiated by the addition of L-tryptophan.

-

Reaction Termination and Detection : The reaction was stopped by the addition of trichloroacetic acid. The product, N-formylkynurenine, was converted to kynurenine by acid hydrolysis.

-

Quantification : The amount of kynurenine produced was quantified by measuring its absorbance at 321 nm.

-

Data Analysis : IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

HeLa Cell-Based IDO1 Inhibition Assay

This cellular assay measures the inhibition of IDO1 activity in a human cell line that endogenously expresses the enzyme upon stimulation.

-

Cell Culture and Stimulation : Human HeLa cells were cultured in appropriate media. IDO1 expression was induced by treating the cells with interferon-gamma (IFN-γ) for 48 hours.

-

Compound Treatment : Following IFN-γ stimulation, the cells were treated with varying concentrations of this compound.

-

Substrate Addition : L-tryptophan was added to the culture medium as the substrate for the IDO1 enzyme.

-

Incubation : The cells were incubated for a further 48 hours to allow for the enzymatic conversion of tryptophan to N-formylkynurenine.

-

Sample Collection and Preparation : The cell culture supernatant was collected. An internal standard was added, and the samples were prepared for analysis.

-

Quantification : The concentration of N-formylkynurenine in the supernatant was measured using a fluorescence-based assay.

-

Data Analysis : IC50 values were determined from the dose-response curve.[1]

In Vivo Pharmacokinetic Studies

These studies were conducted in rats and dogs to determine the key pharmacokinetic parameters of this compound.

-

Animal Models : Male Sprague-Dawley rats and Beagle dogs were used for the studies.

-

Dosing :

-

Intravenous (IV) : this compound was administered as a single bolus dose via the tail vein (rats) or cephalic vein (dogs).

-

Oral (PO) : The compound was administered by oral gavage.

-

-

Blood Sampling : Blood samples were collected at predetermined time points post-dosing from the jugular vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant.

-

Plasma Preparation : Plasma was separated by centrifugation and stored frozen until analysis.

-

Bioanalysis : The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis : Plasma concentration-time data were analyzed using non-compartmental methods to determine parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (F).

Signaling Pathways and Experimental Workflows

Visual representations of the IDO1 signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

IDO1 Signaling Pathway

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Experimental Workflow: In Vitro IDO1 Inhibition Assay

Caption: Workflow for the HeLa cell-based IDO1 inhibition assay.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of IDO1 with a promising preclinical pharmacokinetic and pharmacodynamic profile. Its rational design has successfully addressed the liabilities of earlier compounds, making it a valuable tool for further investigation into the therapeutic potential of IDO1 inhibition in oncology. The data and protocols presented in this guide are intended to facilitate these research efforts.

References

Preliminary In Vitro Evaluation of Ido1-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Ido1-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details the pharmacological data, experimental protocols for assessing its inhibitory activity, and its impact on downstream signaling pathways.

Core Data Presentation

The primary in vitro pharmacological parameter for this compound is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the IDO1 enzyme by 50%.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | IDO1 | 0.6 | Enzymatic/Cell-based |

Experimental Protocols

To facilitate reproducibility and further investigation, detailed methodologies for key in vitro experiments are provided below.

IDO1 Enzyme Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Ascorbic Acid (reductant)

-

Methylene Blue (electron carrier)

-

Catalase

-

Potassium Phosphate Buffer (pH 6.5)

-

This compound (test compound)

-

Trichloroacetic Acid (TCA) (stop solution)

-

p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (detection reagent)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Enzyme and Inhibitor Incubation: Add recombinant human IDO1 enzyme to the wells of a 96-well plate. Subsequently, add varying concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control. Incubate for a short period at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-Tryptophan to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding TCA to each well.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the enzymatic product, N-formylkynurenine, to kynurenine.

-

Detection: Add p-DMAB solution to each well. This reagent reacts with kynurenine to produce a colored product.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3, HeLa)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) (to induce IDO1 expression)

-

This compound (test compound)

-

L-Tryptophan

-

TCA

-

p-DMAB in acetic acid

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the chosen human cancer cell line into a 96-well plate and allow the cells to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ for 24-48 hours to induce the expression of the IDO1 enzyme.

-

Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound and a fixed concentration of L-Tryptophan. Include appropriate controls.

-

Incubation: Incubate the cells for a further 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Kynurenine Measurement:

-

Add TCA to the supernatant to precipitate proteins.

-

Incubate to allow for the hydrolysis of N-formylkynurenine to kynurenine.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate and add p-DMAB solution.

-

Measure the absorbance at 480 nm.

-

-

Data Analysis: Determine the IC50 value of this compound as described in the biochemical assay protocol.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is designed to assess the effect of this compound on the IDO1-mediated activation of the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

-

Human cancer cell line responsive to kynurenine-induced Akt phosphorylation

-

Cell culture medium and supplements

-

IFN-γ

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture the cells and induce IDO1 expression with IFN-γ as described in the cell-based assay. Treat the cells with this compound for a specified duration. A positive control group treated with kynurenine to directly stimulate the pathway and an untreated control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the membrane with the primary antibody against total Akt to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation in response to treatment with this compound.

Mandatory Visualizations

IDO1 Signaling Pathway

Caption: The IDO1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Methodological & Application

Application Notes and Protocols: Ido1-IN-11 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and use of Ido1-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).

Introduction to this compound

This compound is a highly potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. In the context of oncology, IDO1 is often overexpressed in tumor cells and the tumor microenvironment, leading to localized tryptophan depletion and the accumulation of immunosuppressive metabolites. This creates an environment that suppresses the activity of effector T cells and promotes immune tolerance, allowing tumors to evade the host's immune system. By inhibiting IDO1, this compound can restore local tryptophan levels, reverse the immunosuppressive environment, and enhance anti-tumor immunity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is crucial to distinguish between two compounds that have been referred to as "this compound" in the literature and by chemical suppliers. The information provided here pertains to the compound with CAS number 2306411-34-5.

| Property | Value | Reference |

| Chemical Name | N-(3-chloro-4-fluorophenyl)-1-(oxan-4-yl)-1H-imidazole-4-carboxamide | [1][2][3] |

| CAS Number | 2306411-34-5 | [1][2][3] |

| Molecular Formula | C₂₂H₁₇ClFN₃O₃ | [1][2][3] |

| Molecular Weight | 425.84 g/mol | [1][2][3] |

| IC₅₀ (IDO1) | 0.6 nM | [1][2][3] |

Solubility and Preparation of Stock Solutions in DMSO

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro and in vivo studies. While a precise quantitative solubility limit in DMSO is not publicly available, it is known to be soluble in DMSO. The following protocol provides a general guideline for preparing a high-concentration stock solution.

Materials

-

This compound powder (CAS 2306411-34-5)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque polypropylene or glass vials

-

Calibrated balance

-

Vortex mixer

-

Sonicator (optional)

Protocol for Preparation of a 10 mM Stock Solution

-

Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg of this compound (Molecular Weight: 425.84 g/mol ).

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Cap the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

If the compound does not dissolve completely, brief sonication in a water bath may be used to aid dissolution.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque vials to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the aliquots at -20°C or -80°C for long-term storage. Vendor data suggests that DMSO solutions are stable for up to 6 months when stored at -80°C.[1]

-

Summary of Stock Solution Preparation

The following table provides the required mass of this compound to prepare different volumes of a 10 mM stock solution in DMSO.

| Desired Volume of 10 mM Stock | Mass of this compound to Weigh (mg) |

| 1 mL | 4.26 mg |

| 5 mL | 21.3 mg |

| 10 mL | 42.6 mg |

Experimental Protocols: Application in Cell-Based Assays

This compound is frequently used in cell-based assays to investigate its impact on IDO1 activity and downstream cellular responses. The following is a general protocol for treating cells with this compound.

Preparation of Working Solutions

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilutions: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.

-

General Cell Treatment Protocol

-

Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.

-

Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period, as determined by the specific experimental aims.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as measurement of kynurenine levels, analysis of T-cell proliferation, or assessment of gene and protein expression.

Visualizing the IDO1 Pathway and Experimental Workflow

The IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system. This compound acts by inhibiting the IDO1 enzyme, thereby blocking this pathway.

Caption: The IDO1 metabolic pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Studies

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: A generalized workflow for in vitro experiments using this compound.

References

Application Notes and Protocols for Ido1-IN-11 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity plays a crucial role in creating an immunosuppressive microenvironment by depleting tryptophan, which is essential for T-cell proliferation, and by producing metabolites that actively suppress immune responses.[2][3] Elevated IDO1 expression is observed in various tumor types, where it contributes to immune evasion.[3][4] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in oncology.

Ido1-IN-11 is a potent and selective inhibitor of the IDO1 enzyme. These application notes provide a detailed protocol for designing and implementing a cell-based assay to evaluate the efficacy of this compound and other potential IDO1 inhibitors.

Signaling Pathway

IDO1 is a key metabolic enzyme that influences immune cell function. Its activation, often triggered by inflammatory signals like interferon-gamma (IFN-γ), initiates the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[1][2] This process has two major immunosuppressive effects: tryptophan starvation, which impairs T-cell proliferation and function, and the generation of kynurenine and other downstream metabolites that can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][5] Furthermore, the IDO1 pathway has been shown to interact with other signaling cascades, such as the PI3K/Akt pathway, to promote cancer cell proliferation and survival.[6][7]

Caption: IDO1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

I. Cell-Based IDO1 Activity Assay

This protocol describes a method to measure the inhibitory activity of compounds like this compound on IDO1 in a cellular context. The assay relies on the induction of IDO1 expression in a suitable cell line, followed by the quantification of kynurenine produced.

Materials:

-

Human ovarian cancer cell line (e.g., SKOV-3) or other IFN-γ responsive cells.[8]

-

Cell culture medium (e.g., McCoy's 5A for SKOV-3).[8]

-

Fetal Bovine Serum (FBS).

-

Recombinant Human IFN-γ.[8]

-

L-Tryptophan.[8]

-

This compound or other test compounds.

-

96-well cell culture plates.

-

Reagents for kynurenine detection (see below).

Workflow:

Caption: Workflow for the cell-based IDO1 inhibitor assay.

Procedure:

-

Cell Seeding: Seed the cells (e.g., SKOV-3) into a 96-well plate at a density of 3 x 104 cells per well and allow them to adhere overnight.[8]

-

IDO1 Induction: The following day, induce IDO1 expression by adding IFN-γ to the cell culture medium to a final concentration of 100 ng/mL. Incubate for 24 hours at 37°C and 5% CO2.[8]

-

Compound Addition: Prepare serial dilutions of this compound and other test compounds in fresh assay medium containing L-tryptophan. Replace the existing medium with 200 µL of the medium containing the test compounds.[8]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for kynurenine measurement.

II. Kynurenine Detection Methods

The concentration of kynurenine in the cell culture supernatant is a direct measure of IDO1 activity. Several methods can be employed for its quantification.

A. Colorimetric Assay (p-DMAB Method)

This is a simple and cost-effective method for kynurenine detection.[9]

Procedure:

-

Transfer 140 µL of the cell culture supernatant to a new 96-well plate.

-

Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

-

Centrifuge the plate to pellet any precipitate.[9]

-

Transfer 100 µL of the supernatant to another 96-well plate.

-

Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.[9]

-

Measure the absorbance at 480 nm.[9]

-

Calculate the kynurenine concentration using a standard curve prepared with known concentrations of kynurenine.[8]

B. Fluorescence-Based Assay

Fluorescence-based methods often offer higher sensitivity.[10][11]

Procedure:

-

Several commercial kits are available that utilize a fluorogenic developer that reacts specifically with kynurenine or its precursor to produce a fluorescent signal.[10][11]

-

Follow the manufacturer's protocol for the specific kit being used. Typically, this involves adding a developer reagent to the supernatant and measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/510 nm).[10]

C. High-Performance Liquid Chromatography (HPLC)

HPLC provides high accuracy and reproducibility for kynurenine quantification.[12]

Procedure:

-

Prepare the supernatant samples by protein precipitation, typically with TCA.[12]

-

Inject the samples into an HPLC system equipped with a suitable column (e.g., C18).[13]

-

Use a mobile phase gradient, for example, a mixture of ammonium acetate and methanol.[12]

-

Detect kynurenine using a UV detector at an appropriate wavelength.

-

Quantify the concentration by comparing the peak area to a standard curve.[12]

Data Presentation

Quantitative data from the cell-based assay should be summarized in a clear and structured format to allow for easy comparison of the potency of different inhibitors.

Table 1: Inhibitory Activity of this compound on IDO1 in SKOV-3 Cells

| Concentration of this compound (nM) | Kynurenine Concentration (µM) | % Inhibition |

| 0 (Vehicle Control) | 15.2 ± 1.1 | 0 |

| 1 | 12.8 ± 0.9 | 15.8 |

| 10 | 7.5 ± 0.6 | 50.7 |

| 100 | 1.8 ± 0.2 | 88.2 |

| 1000 | 0.5 ± 0.1 | 96.7 |

Data are representative and should be generated from experimental replicates.

Table 2: Comparison of IC50 Values for Different IDO1 Inhibitors

| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |

| This compound | [Insert Value] | [Insert Value] |

| Epacadostat | 72 | 7.1[14] |

| BMS-986205 | [Insert Value] | [Insert Value] |

IC50 values should be calculated from dose-response curves.

Conclusion

The described cell-based assay provides a robust and reliable method for evaluating the potency of IDO1 inhibitors like this compound in a physiologically relevant context. The choice of kynurenine detection method can be tailored based on the required sensitivity, throughput, and available instrumentation. The data generated from these assays are crucial for the characterization and development of novel IDO1-targeting therapeutics.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]